N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Brand Name: Vulcanchem
CAS No.: 1040668-68-5
VCID: VC8436991
InChI: InChI=1S/C21H17FN4OS/c1-14-5-7-15(8-6-14)18-12-19-21(23-9-10-26(19)25-18)28-13-20(27)24-17-4-2-3-16(22)11-17/h2-12H,13H2,1H3,(H,24,27)
SMILES: CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)F
Molecular Formula: C21H17FN4OS
Molecular Weight: 392.5 g/mol

N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

CAS No.: 1040668-68-5

Cat. No.: VC8436991

Molecular Formula: C21H17FN4OS

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide - 1040668-68-5

Specification

CAS No. 1040668-68-5
Molecular Formula C21H17FN4OS
Molecular Weight 392.5 g/mol
IUPAC Name N-(3-fluorophenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H17FN4OS/c1-14-5-7-15(8-6-14)18-12-19-21(23-9-10-26(19)25-18)28-13-20(27)24-17-4-2-3-16(22)11-17/h2-12H,13H2,1H3,(H,24,27)
Standard InChI Key FSMABVUDDJCPTN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)F
Canonical SMILES CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)F

Introduction

N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a synthetic organic compound of interest in pharmaceutical and chemical research. Its structural complexity, characterized by the presence of fluorophenyl, pyrazolo[1,5-a]pyrazine, and thioacetamide groups, makes it a promising candidate for biological activity studies. This article provides a detailed exploration of its synthesis, characterization, and potential applications.

Synthesis

The synthesis of N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide involves multi-step reactions:

  • Formation of Pyrazolo[1,5-a]pyrazine Core:

    • Starting materials such as hydrazine derivatives react with diketones under reflux conditions to form the pyrazolo[1,5-a]pyrazine framework.

  • Thioacetamide Substitution:

    • The core is functionalized with a thioacetamide group using thiol reagents and acetamide derivatives.

  • Fluorination:

    • The final step introduces the fluorophenyl group through nucleophilic aromatic substitution.

Characterization

The compound's structure is confirmed using advanced analytical techniques:

TechniqueFindings
NMR (1H, 13C)Chemical shifts confirm the presence of aromatic and amide protons.
LC-MSMolecular ion peak at m/z = 365 confirms molecular weight.
IR SpectroscopyPeaks at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch).

Biological Activity

Preliminary studies suggest that compounds with similar frameworks exhibit diverse pharmacological properties:

  • Anticancer Potential:

    • Pyrazolo[1,5-a]pyrazine derivatives have shown cytotoxic effects against various cancer cell lines by targeting mitotic pathways .

  • Anti-inflammatory Activity:

    • The thioacetamide group may inhibit enzymes like 5-lipoxygenase (5-LOX), reducing inflammation .

  • Antimicrobial Effects:

    • Fluorinated phenyl groups enhance antibacterial and antifungal activities due to improved cell wall penetration .

Future Directions

Research on N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide should focus on:

  • Detailed in vitro and in vivo studies to evaluate its pharmacokinetics and pharmacodynamics.

  • Structural optimization for enhanced potency and reduced toxicity.

  • Exploration of its role as a scaffold for designing multi-target drugs.

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